2-Bromo-3-methyl-6-nitrobenzoic acid CAS number and molecular weight
2-Bromo-3-methyl-6-nitrobenzoic acid CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and application of 2-Bromo-3-methyl-6-nitrobenzoic acid , a specialized intermediate in medicinal chemistry.
CAS Number: 1807109-55-2 Molecular Weight: 260.04 g/mol Formula: C₈H₆BrNO₄
Executive Summary
2-Bromo-3-methyl-6-nitrobenzoic acid is a highly functionalized aromatic building block utilized primarily in the synthesis of pharmacologically active heterocycles. Characterized by a "push-pull" electronic structure—featuring an electron-withdrawing nitro group and an electron-donating methyl group—this compound serves as a critical scaffold for Nucleophilic Aromatic Substitution (SₙAr) and metal-catalyzed cross-coupling reactions. It has been identified in patent literature as a key intermediate for Bradykinin B1 receptor antagonists , relevant to pain and inflammation research.
Chemical Identity & Physical Properties
The compound features a benzene ring substituted at four positions, creating a dense steric environment that influences its reactivity profile.
| Property | Data |
| CAS Number | 1807109-55-2 |
| IUPAC Name | 2-Bromo-3-methyl-6-nitrobenzoic acid |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol |
| Appearance | Pale yellow to yellow crystalline powder |
| Melting Point | 175–185 °C (Predicted range based on analogs) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
| pKa | ~1.5 – 2.5 (Acidic due to ortho-nitro/bromo electron withdrawal) |
Structural Analysis
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Position 1 (-COOH): The carboxylic acid provides a handle for esterification or amide coupling.
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Position 2 (-Br): A labile leaving group for palladium-catalyzed couplings (Suzuki, Buchwald) or copper-mediated substitutions.
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Position 3 (-CH₃): Provides steric bulk and weak electron donation.
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Position 6 (-NO₂): Strongly electron-withdrawing; activates the ring for SₙAr reactions at the C2 position and directs meta-substitution relative to itself.
Synthesis & Manufacturing
While specific industrial batch records are proprietary, the synthesis of this compound follows established aromatic substitution principles. The most chemically robust route involves the regioselective nitration of 2-bromo-3-methylbenzoic acid .
Synthetic Logic (Directing Effects)
The precursor, 2-bromo-3-methylbenzoic acid , contains three directing groups:
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-COOH (Meta-director): Directs incoming electrophiles to position 5.
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-Br (Ortho/Para-director): Directs to positions 4 and 6 (Para to itself is position 5).
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-CH₃ (Ortho/Para-director): Directs to positions 2 (occupied), 4, and 6.[1]
Reaction Pathway Diagram
Figure 1: Regioselective nitration pathway driven by the cooperative directing effects of the methyl and bromo substituents.
Experimental Protocol (Standardized)
Note: This protocol is adapted from standard nitration procedures for deactivated benzoic acids.
Reagents:
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2-Bromo-3-methylbenzoic acid (1.0 eq)
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Fuming Nitric Acid (HNO₃, >90%)
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Concentrated Sulfuric Acid (H₂SO₄)[1]
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 2-bromo-3-methylbenzoic acid (10 g) in concentrated H₂SO₄ (50 mL). Cool the solution to 0–5 °C using an ice-salt bath.
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Nitration: Dropwise add fuming HNO₃ (1.2 eq) over 30 minutes. Critical: Maintain internal temperature below 10 °C to prevent dinitration or oxidative degradation of the methyl group.
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Reaction: Allow the mixture to warm slowly to room temperature (20–25 °C) and stir for 3–5 hours. Monitor reaction progress via TLC or LC-MS.
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Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a solid.[2][1]
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Isolation: Filter the precipitate and wash extensively with cold water to remove residual acid.
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Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes to isolate the 6-nitro isomer from potential 5-nitro byproducts.
Applications in Drug Discovery
This compound is a versatile "orthogonally functionalized" scaffold. Its three distinct functional handles allow for sequential modification in library synthesis.
Bradykinin B1 Receptor Antagonists
Patent literature (e.g., AU2017381629A1 ) identifies this specific isomer as a building block for amide derivatives that act as antagonists for the Bradykinin B1 receptor.[3] These pathways are critical for treating chronic pain and inflammatory diseases.
Synthesis of Indoles and Quinazolines
The 2-Bromo-6-nitro motif is a classic precursor for fused heterocycles:
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Indole Synthesis: Reduction of the nitro group to an amine, followed by Pd-catalyzed intramolecular cyclization with the adjacent bromide (or an added alkyne).
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Quinazolinones: Condensation of the acid/amide with amines, followed by cyclization involving the nitro/amino group.
Nucleophilic Aromatic Substitution (SₙAr)
The nitro group at position 6 activates the bromine at position 2. Nucleophiles (amines, thiols, alkoxides) can displace the bromine atom under mild conditions, allowing for rapid diversification of the scaffold.
Analytical Characterization
To validate the identity of CAS 1807109-55-2, researchers should look for the following spectral signatures:
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¹H NMR (DMSO-d₆):
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Aromatic region: Two doublets (or an AB system) representing the protons at positions 4 and 5.
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Methyl group: A singlet around δ 2.3–2.5 ppm.
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Carboxylic acid: A broad singlet around δ 13.0–14.0 ppm (exchangeable with D₂O).
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Mass Spectrometry (ESI):
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Negative mode [M-H]⁻: Peaks at m/z 258 and 260 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
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IR Spectroscopy:
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C=O stretch (Acid): ~1690–1710 cm⁻¹
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NO₂ stretches: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
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Safety & Handling
GHS Classification: Irritant (Skin/Eye), Potential Sensitizer.
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Handling: Use within a chemical fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or decarboxylation over time.
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Hazards: Nitro compounds can be energetic; avoid heating crude reaction mixtures to dryness without testing for thermal stability.
References
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Sigma-Aldrich. Product Detail: 2-Bromo-3-methyl-6-nitrobenzoic acid (CAS 1807109-55-2).
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Google Patents. AU2017381629A1 - Carboxylic acid aromatic amides as antagonists of Bradykinin B1 receptor.[3] (2017).[3][4]
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BenchChem. Application Notes: Nucleophilic Substitution Reactions Involving Nitrobenzoic Acids.
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Organic Syntheses. Nitration of Substituted Benzoic Acids: General Procedures. Org.[3][5][6] Synth. Coll. Vol. 4, 715.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. AU2017381629A1 - Carboxylic acid aromatic amides as antagonists of Bradykinin B1 receptor - Google Patents [patents.google.com]
- 4. 573-55-7_2-fluoro-1,3-dinitrobenzeneCAS号:573-55-7_2-fluoro-1,3-dinitrobenzene【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
